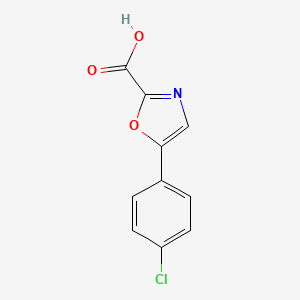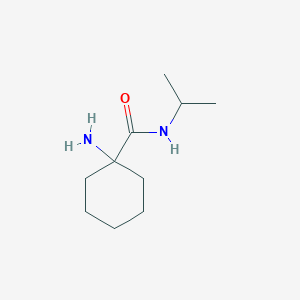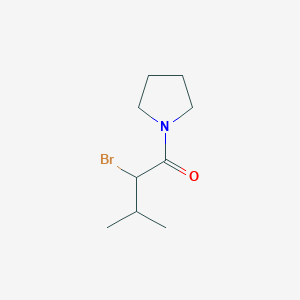
1-(4-Bromo-3-methylphenyl)-2-piperidinone
説明
1-(4-Bromo-3-methylphenyl)-2-piperidinone, commonly known as 4'-Methyl-α-pyrrolidinohexiophenone (4-MPH), is a synthetic compound belonging to the cathinone class of chemicals. It was first synthesized in the late 1960s and has since gained popularity as a research chemical due to its potential pharmacological effects.
作用機序
The mechanism of action of 1-(4-Bromo-3-methylphenyl)-2-piperidinone involves the inhibition of dopamine reuptake, leading to increased levels of dopamine in the brain. This results in increased stimulation of dopamine receptors, leading to the potential pharmacological effects observed.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other dopamine reuptake inhibitors. It has been shown to increase locomotor activity and induce hyperactivity in animal models. Additionally, it has been shown to increase dopamine levels in the brain, leading to potential therapeutic effects.
実験室実験の利点と制限
One advantage of using 1-(4-Bromo-3-methylphenyl)-2-piperidinone in lab experiments is its potential as a dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of ADHD and other related disorders. Additionally, its anxiolytic and antidepressant effects make it a potential candidate for the treatment of anxiety and depression.
One limitation of using this compound in lab experiments is its potential for abuse. It has been reported to have stimulant-like effects similar to other drugs such as cocaine, making it a potential drug of abuse. Additionally, its long-term effects on the brain and body are not well understood, making it difficult to determine its safety for human use.
将来の方向性
There are several future directions for research involving 1-(4-Bromo-3-methylphenyl)-2-piperidinone. One potential direction is the development of new drugs based on its structure that have improved therapeutic effects and reduced potential for abuse. Additionally, further research is needed to determine its long-term effects on the brain and body, as well as its potential for treating other disorders such as anxiety and depression. Finally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
科学的研究の応用
1-(4-Bromo-3-methylphenyl)-2-piperidinone has gained attention in the scientific community due to its potential pharmacological effects. It has been reported to act as a dopamine reuptake inhibitor, similar to other drugs such as methylphenidate and cocaine. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9-8-10(5-6-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBAPFCJOCGDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid](/img/structure/B3199565.png)
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B3199573.png)


![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)







amine](/img/structure/B3199679.png)
